Diperoxydecanedioic acid
Description
Diperoxydecanedioic acid (DPDDA) is an organic peroxide characterized by a decanedioic acid backbone with two peroxy (-O-O-) functional groups. It is primarily used in industrial applications such as polymerization initiators, bleaching agents, and disinfectants due to its oxidative properties.
Properties
CAS No. |
5796-85-0 |
|---|---|
Molecular Formula |
C10H18O6 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
decanediperoxoic acid |
InChI |
InChI=1S/C10H18O6/c11-9(15-13)7-5-3-1-2-4-6-8-10(12)16-14/h13-14H,1-8H2 |
InChI Key |
UNWDCFHEVIWFCW-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCC(=O)OO)CCCC(=O)OO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Diperoxydecanedioic acid can be synthesized through the peroxidation of decanedioic acid. The process typically involves the reaction of decanedioic acid with hydrogen peroxide in the presence of an acid catalyst. The reaction conditions often include maintaining a low temperature to control the rate of reaction and prevent decomposition of the peroxide.
Industrial Production Methods
In industrial settings, this compound is produced using a continuous flow process to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants. The use of advanced reactors and separation techniques helps in the efficient production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Diperoxydecanedioic acid primarily undergoes oxidation reactions due to its peroxide groups. It can also participate in substitution reactions where the peroxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation Reactions: Common reagents include hydrogen peroxide and organic acids. The reactions are typically carried out under acidic conditions to stabilize the peroxide group.
Substitution Reactions: These reactions often involve nucleophiles such as amines or alcohols, and are conducted under mild conditions to prevent the decomposition of the peroxide.
Major Products Formed
The major products formed from the reactions of this compound include various oxidized organic compounds, such as aldehydes, ketones, and carboxylic acids. These products are often used in further chemical synthesis or as intermediates in industrial processes.
Scientific Research Applications
Diperoxydecanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as an oxidizing agent in organic synthesis, particularly in the preparation of fine chemicals and pharmaceuticals.
Biology: The compound is used in studies related to oxidative stress and its effects on biological systems. It serves as a model compound for studying the mechanisms of peroxide-induced oxidation in cells.
Medicine: this compound is explored for its potential use in antimicrobial treatments due to its strong oxidizing properties.
Industry: It is used in the bleaching of textiles and paper, as well as in the formulation of disinfectants and cleaning agents.
Mechanism of Action
The mechanism of action of diperoxydecanedioic acid involves the generation of reactive oxygen species (ROS) upon decomposition. These ROS, such as hydroxyl radicals and singlet oxygen, are highly reactive and can oxidize a wide range of organic and inorganic substances. The molecular targets of these ROS include cellular components like lipids, proteins, and nucleic acids, leading to oxidative damage and antimicrobial effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of DPDDA with structurally or functionally related compounds, based on available evidence:
2.1. Structural Analogs
2.2. Functional Analogs
2.2.1. Peroxyacetic Acid
- Structure : CH₃CO-O-OH.
- Comparison: Reactivity: Both compounds release reactive oxygen species (ROS), but peroxyacetic acid is more volatile and corrosive at concentrations >80% . Applications: Peroxyacetic acid is widely used in food sanitization, while DPDDA’s longer carbon chain may enhance stability in non-aqueous systems .
2.2.2. Fluorinated Carboxylic Acids
- Examples: Tricosafluorododecanoic acid (PFCAs) .
- Comparison: Environmental Impact: PFCAs are persistent organic pollutants (POPs), whereas DPDDA likely degrades faster due to peroxide bond cleavage.
Research Findings and Data Gaps
- Thermal Stability : Peroxyacetic acid formulations lose stability when diluted with water ; DPDDA may follow similar trends but requires empirical validation.
- Synthetic Routes: Evidence on 4-oxododecanedioic acid suggests keto-enol tautomerism influences reactivity , a feature absent in DPDDA due to its peroxide groups.
Critical Analysis of Evidence Limitations
The provided evidence lacks direct studies on DPDDA, necessitating extrapolation from analogs. Key gaps include:
- No spectral or kinetic data (e.g., decomposition rates, activation energy).
- Absence of regulatory or safety profiles specific to DPDDA.
- Limited industrial application examples beyond theoretical inferences.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
